N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
Historical Context of Adamantane Derivatives in Drug Discovery
Adamantane’s medicinal applications began with the antiviral drug amantadine in 1963, which demonstrated activity against influenza A virus. Its rigid tricyclic structure confers exceptional metabolic stability and blood-brain barrier permeability, making it valuable for central nervous system (CNS)-targeted therapies. Over 60 years, seven adamantane-based drugs have been approved, including the antidiabetic saxagliptin and the anti-Alzheimer’s drug memantine.
Structural analyses reveal that adamantane’s diamondoid framework increases partition coefficients (c logP) by ~3.1 log units, addressing solubility challenges in polar drug candidates. This hydrophobicity enhancement is particularly advantageous for antimicrobial agents requiring membrane penetration. The scaffold’s three-dimensionality also enables precise spatial positioning of functional groups, a critical factor in overcoming flat molecular architectures that dominate modern drug discovery.
Emergence of 1,2,4-Triazole Pharmacophores in Antimicrobial Design
1,2,4-Triazole derivatives exhibit broad-spectrum antibacterial activity through multiple mechanisms, including:
- Inhibition of cell wall synthesis via penicillin-binding protein (PBP) disruption
- Interference with DNA gyrase and topoisomerase IV
- Disruption of microbial membrane potential
Recent studies demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. The triazole ring’s hydrogen-bonding capacity enables interactions with conserved enzymatic residues, reducing susceptibility to resistance mutations.
Table 1: Antibacterial Activity of Select 1,2,4-Triazole Derivatives Against Resistant Strains
| Compound Class | MIC Against MRSA (µg/mL) | MIC Against ESBL E. coli (µg/mL) | Reference |
|---|---|---|---|
| Triazole-ciprofloxacin | 0.25 | 0.12 | |
| Isoxazole-triazole | 1.0 | 0.5 |
Rationale for Hybridization Strategies in Targeting Multidrug-Resistant Pathogens
The fusion of adamantane and 1,2,4-triazole moieties addresses three critical challenges in antimicrobial development:
- Lipophilicity Optimization : Adamantane counterbalances triazole’s polarity, achieving optimal LogP values (2.5–4.0) for bacterial membrane penetration.
- Metabolic Stabilization : Adamantane’s hydrocarbon framework protects triazole’s N-heteroatoms from oxidative degradation, extending plasma half-life.
- Target Multiplicity : Hybrids simultaneously engage bacterial enzymes (via triazole) and disrupt membrane integrity (via adamantane), reducing resistance development.
Molecular docking studies of adamantane-triazole hybrids demonstrate improved binding affinities (-9.2 to -11.3 kcal/mol) compared to parent compounds at targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While these enzymes are primarily associated with metabolic disorders, homologous proteins in bacterial pathogens represent promising off-target sites for antimicrobial action.
The specific compound N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide incorporates three strategic modifications:
- 4-Fluorobenzylsulfanyl Group : Enhances Gram-negative activity through increased outer membrane permeability.
- 4-Methoxyphenyl Substituent : Improves solubility via π-cation interactions with bacterial efflux pump components.
- Adamantane-1-Carboxamide Linker : Provides conformational rigidity for precise orientation of pharmacophoric elements.
Properties
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O2S/c1-35-24-8-6-23(7-9-24)33-25(31-32-27(33)36-17-18-2-4-22(29)5-3-18)16-30-26(34)28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21H,10-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMPRNHKYEMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The adamantane core is then introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with an adamantane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic fluorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and adamantane core are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Features and Substituent Effects
A comparative analysis of structurally related adamantane-triazole derivatives is summarized below:
Key Observations:
- The [(4-fluorophenyl)methyl]sulfanyl group introduces both fluorine’s electronegativity and aromatic bulk, contrasting with simpler alkylsulfanyl chains .
- Adamantane Role: Adamantane derivatives consistently exhibit improved membrane permeability compared to non-adamantane analogues (e.g., pyridine-based triazoles in ).
Physicochemical Properties
- Melting Points: Alkylsulfanyl derivatives (C4–C10) in exhibited melting points between 98–142°C, influenced by chain length. The target compound’s aromatic substituents may increase melting points due to crystallinity.
Biological Activity
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a triazole ring and an adamantane moiety. Its molecular formula is with a molecular weight of 514.0 g/mol. The IUPAC name is N-(3-chloro-4-methoxyphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the triazole ring suggests potential antifungal and anticancer properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity . Additionally, the adamantane structure may enhance binding affinity to specific receptors or enzymes involved in disease pathways.
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. In vitro studies demonstrated that certain triazole derivatives possess IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 6.2 |
| Compound B | T47D | 5.0 |
| N-[...] | HCT116 | 7.0 |
Antifungal Activity
The compound's potential antifungal properties are also noteworthy. Triazole derivatives have been extensively studied for their efficacy against various fungi. Research indicates that they can be effective against Candida species and other pathogenic fungi due to their ability to inhibit ergosterol biosynthesis .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 8 μg/mL |
| Compound D | Aspergillus niger | 16 μg/mL |
Case Studies
- Anticancer Efficacy : A study evaluating a series of triazole compounds demonstrated that those with similar structural features to this compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value of approximately 6.2 μM .
- Antifungal Screening : Another study focused on the antifungal activity of mercapto-substituted triazoles revealed that these compounds showed notable effectiveness against Candida albicans with MIC values ranging from 8 to 16 μg/mL . This suggests that modifications in the side chains could enhance antifungal potency.
Q & A
Q. [Basic] What synthetic strategies are recommended for optimizing the yield and purity of the compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Triazole ring formation : Utilize cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in polar solvents (e.g., DMF) .
- Sulfanyl group introduction : Employ nucleophilic substitution with 4-fluorobenzyl mercaptan in the presence of coupling agents like EDC/HATU .
- Adamantane coupling : Use carbodiimide-mediated amidation at 0–5°C to preserve stereochemical integrity .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol .
Q. Key Reaction Parameters :
| Step | Temperature | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Triazole Formation | 80–100°C | DMF | None | 60–75% |
| Sulfanyl Addition | RT | THF | EDC | 50–65% |
| Adamantane Coupling | 0–5°C | DCM | HATU | 70–85% |
Q. [Basic] Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl: δ 7.2–7.4 ppm; adamantane: δ 1.6–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 520–530 Da) .
- X-ray Crystallography : For absolute configuration validation (if single crystals are obtained via slow evaporation in acetonitrile) .
- FT-IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. [Advanced] How can researchers resolve discrepancies in solubility data during formulation studies?
- Methodological Answer : Discrepancies arise due to polymorphic forms or solvent interactions. Mitigation strategies include:
- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and aqueous buffers (low) .
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Particle Size Reduction : Apply nano-milling or spray-drying to improve dissolution rates .
- Thermodynamic Analysis : Conduct differential scanning calorimetry (DSC) to identify stable polymorphs .
Q. [Advanced] What in vitro methodologies are recommended to evaluate antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial Assays :
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against S. aureus and C. albicans .
- Time-Kill Kinetics : Monitor log-phase reduction over 24 hours .
- Anticancer Screening :
- Cell Viability Assays : MTT/WST-1 on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
- Enzyme Inhibition : Fluorometric assays targeting fungal lanosterol 14α-demethylase or human topoisomerase II .
Q. [Advanced] How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with fungal CYP51 (PDB: 5TZ1) or cancer-related kinases (e.g., EGFR) .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Train models with substituent descriptors (e.g., Hammett σ, logP) to optimize bioactivity .
Methodological Considerations for Data Contradictions
Q. [Advanced] How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
- Dose-Response Replication : Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships .
- Counter-Screen Selectivity : Test against off-target receptors (e.g., hERG channels) to rule out nonspecific effects .
Structural and Functional Insights
Q. [Basic] What are the critical physicochemical properties influencing drug-likeness?
- Methodological Answer :
| Property | Value Range | Method |
|---|---|---|
| LogP | 3.5–4.2 | HPLC-derived |
| pKa | 6.8–7.2 (basic) | Potentiometric titration |
| Solubility | <0.1 mg/mL (water) | Shake-flask |
- Rule of Five Compliance : Molecular weight <500, H-bond donors <5, acceptors <10 .
Q. [Advanced] How to design SAR studies to identify pharmacophoric elements?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
